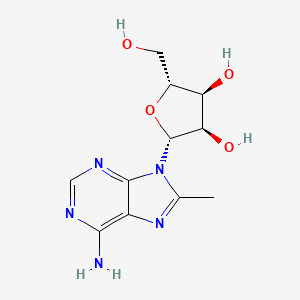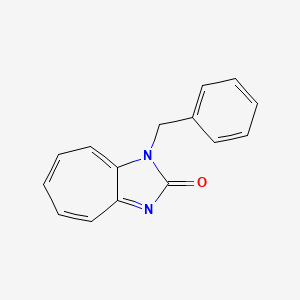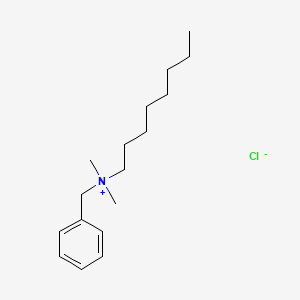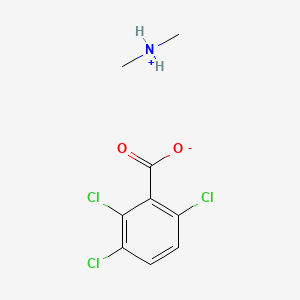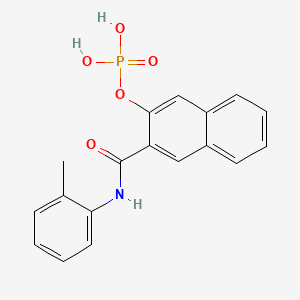
NAPHTHOL AS-D PHOSPHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NAPHTHOL AS-D PHOSPHATE involves the reaction of 2-naphthol with phosphorus oxychloride and aniline under controlled conditions. The reaction typically requires a solvent such as pyridine and is carried out at elevated temperatures. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
NAPHTHOL AS-D PHOSPHATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of acid or alkaline phosphatase, this compound is hydrolyzed to release naphthol and phosphate.
Coupling Reactions: The released naphthol can couple with diazonium salts to form azo dyes, which are useful in histochemical staining.
Common reagents used in these reactions include diazonium salts such as Fast Red TR and hexazo-p-rosanilin . The major products formed are azo dyes, which are intensely colored and used for various staining applications.
Scientific Research Applications
NAPHTHOL AS-D PHOSPHATE has a wide range of scientific research applications:
Histochemistry: It is used as a substrate for detecting acid and alkaline phosphatase activities in tissue samples.
Diagnostic Assays: Employed in diagnostic assays to measure enzyme activities in biological samples.
Biological Research: Utilized in studies involving enzyme kinetics and the localization of phosphatase activities in cells and tissues.
Industrial Applications: Used in the manufacturing of dyes and pigments due to its ability to form azo compounds.
Mechanism of Action
The mechanism of action of NAPHTHOL AS-D PHOSPHATE involves its hydrolysis by phosphatase enzymes. The compound serves as a substrate, and upon enzymatic action, it releases naphthol and phosphate. The released naphthol can then participate in coupling reactions to form colored azo dyes, which are used for visualizing enzyme activity .
Comparison with Similar Compounds
NAPHTHOL AS-D PHOSPHATE can be compared with other similar compounds such as:
NAPHTHOL AS-BI PHOSPHATE: Another histochemical substrate used for similar applications.
NAPHTHOL AS-MX PHOSPHATE: Used in histology and diagnostic assays.
NAPHTHOL AS-E PHOSPHATE: Employed in histological studies and as a CREB inhibitor.
The uniqueness of this compound lies in its specific reactivity with phosphatase enzymes and its ability to form intensely colored azo dyes, making it highly valuable in histochemical and diagnostic applications.
Properties
CAS No. |
27580-13-8 |
|---|---|
Molecular Formula |
C18H16NO5P |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H16NO5P/c1-12-6-2-5-9-16(12)19-18(20)15-10-13-7-3-4-8-14(13)11-17(15)24-25(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23) |
InChI Key |
NQMNDWPDYBPJNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |
Key on ui other cas no. |
27580-13-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1596255.png)



![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)
